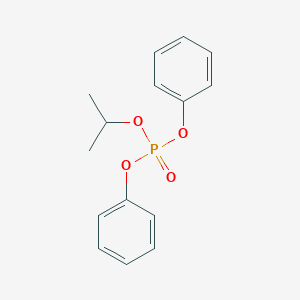

Isopropyl diphenyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

60763-39-5 |

|---|---|

Molecular Formula |

C15H17O4P |

Molecular Weight |

292.27 g/mol |

IUPAC Name |

diphenyl propan-2-yl phosphate |

InChI |

InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3 |

InChI Key |

YDICVVYPXSZSFA-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Other CAS No. |

60763-39-5 |

Synonyms |

Diphenyl Isopropyl Phosphate; 1-Methylethyl Diphenyl Ester Phosphoric Acid; |

Origin of Product |

United States |

Foundational & Exploratory

Isopropyl diphenyl phosphate CAS 28108-99-8 chemical properties

[2]

Risk Assessment & Safety Thresholds

In pharmaceutical applications, IPPP is evaluated as a process impurity.

-

Analytical Evaluation Threshold (AET): Calculated based on the Safety Concern Threshold (SCT). For mutagenic impurities, SCT is 1.5 µ g/day ; for general toxicity (like IPPP), SCT is often 5 µ g/day for chronic use.

-

Formula:

-

-

Permitted Daily Exposure (PDE):

-

Based on NOAEL (No Observed Adverse Effect Level) from sub-chronic rat studies.

-

Critical Effect: Liver hypertrophy or NTE inhibition.

-

Safety Factors: Apply F1-F5 (typically 1000x composite factor for E&L without full tox data).

-

Handling Protocol:

-

PPE: Nitrile gloves (breakthrough time > 480 min), lab coat, and safety glasses.

-

Disposal: Incineration with scrubber for phosphorus oxides. Do not release to drains (aquatic toxicity).

References

-

National Toxicology Program (NTP). (1992). Chemical Information Profile: Isopropylphenyl Diphenyl Phosphate. Research Triangle Park, NC.

-

Behl, M., et al. (2021). "Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers." Environmental Health Perspectives, 129(10).

-

Product Quality Research Institute (PQRI). (2021). Safety Thresholds and Best Demonstrated Practices for Extractables and Leachables in Parenteral Drug Products.

-

Zeng, L., et al. (2019). "Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust." Journal of Chromatography A, 1603, 192-201.

-

Hou, R., et al. (2018). "Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate." Environmental Science & Technology, 52(24), 14411-14421.

Sources

Isopropyl diphenyl phosphate vs triphenyl phosphate flame retardant mechanism

An In-Depth Technical Guide to the Flame Retardant Mechanisms of Isopropyl Diphenyl Phosphate and Triphenyl Phosphate

Introduction: The Role of Organophosphate Esters in Fire Safety

In the pursuit of enhanced material safety, organophosphate flame retardants (OPFRs) have emerged as prominent alternatives to traditional halogenated systems. Driven by regulatory pressures and a growing awareness of the environmental and health impacts of persistent organic pollutants, the industry has shifted towards halogen-free solutions.[1] Organophosphate esters, a key class of these alternatives, are valued for their efficacy and, in many cases, dual functionality as both flame retardants and plasticizers.[2][3]

This guide provides a detailed technical exploration of the core flame retardant mechanisms of two widely used aryl phosphate esters: Isopropyl Diphenyl Phosphate (IPPP) and Triphenyl Phosphate (TPP). As a Senior Application Scientist, the objective is to move beyond a surface-level description and delve into the causal chemical and physical processes that govern their fire-suppressing actions, offering field-proven insights for researchers and product development professionals.

Pillar 1: The Fundamental Chemistry of Organophosphorus Flame Retardancy

Organophosphorus compounds are versatile in their mode of action, capable of interrupting the combustion cycle in two distinct domains: the condensed phase (the solid polymer) and the gas phase (the flame itself).[4][5] The specific mechanism that dominates depends on the chemical structure of the flame retardant, its interaction with the polymer matrix, and the conditions of combustion.[4][6]

Condensed-Phase Mechanism: The Char Barrier

The primary goal of the condensed-phase mechanism is to transform the polymer at a molecular level, creating a thermally stable, insulating barrier.[7]

-

Thermal Decomposition: Upon heating, the organophosphate ester decomposes to produce phosphorus acid species, such as phosphoric acid or polyphosphoric acid.[2][8]

-

Catalytic Dehydration & Cross-linking: These acids act as powerful catalysts, promoting the dehydration of the polymer backbone.[7][8] This process encourages cross-linking and aromatization reactions within the polymer.

-

Char Formation: The result is the formation of a robust, carbonaceous char layer on the material's surface.[2][9] This char layer serves multiple protective functions: it insulates the underlying polymer from the heat of the flame, reduces the rate of thermal degradation, and physically obstructs the release of flammable volatile gases that would otherwise fuel the fire.[4][7]

Gas-Phase Mechanism: Radical Quenching

The gas-phase mechanism acts directly within the flame to chemically extinguish the fire.

-

Volatilization: The flame retardant or its decomposition products volatilize and enter the flame.

-

Radical Generation: In the high-temperature environment of the flame, phosphorus-containing radicals (such as PO• and PO2•) are generated.[2]

-

Flame Inhibition: These phosphorus radicals are highly effective scavengers of the key high-energy radicals that propagate combustion, namely hydrogen (H•) and hydroxyl (OH•) radicals.[8][10] By terminating these chain reactions, the flame chemistry is interrupted, the flame is inhibited, and heat production is reduced.[11]

Pillar 2: Triphenyl Phosphate (TPP) - A Dual-Action Retardant

Triphenyl Phosphate (TPP) is an aromatic phosphate ester widely used as both a flame retardant and a plasticizer in materials like PVC and engineering plastics such as PC/ABS blends.[3][12]

Chemical Structure & Decomposition

Upon heating, TPP's decomposition pathway is central to its flame retardant action. It thermally degrades to form phosphoric acid, which can further react to form pyrophosphoric acid.[12][13] When heated to decomposition, it also emits toxic fumes of phosphorus oxides.[14]

Mechanism of Action

TPP exhibits a combined flame retardant mechanism, with its effectiveness in either the condensed or gas phase often depending on the polymer system it is incorporated into.[15][16]

-

Condensed-Phase Action: The pyrophosphoric acid formed during decomposition is a key agent in the condensed phase.[12] It acts as a charring promoter, creating a protective layer that blocks heat transfer and insulates the underlying material.[13] This charring action is particularly effective in oxygen-containing polymers.

-

Gas-Phase Action: TPP and its volatile decomposition fragments can enter the flame, where they release phosphorus-based radicals.[10] These radicals interfere with the combustion chain reaction, quenching high-energy H• and OH• radicals and inhibiting the flame.[10] Some studies suggest that for certain polymers, TPP's primary contribution as an additive flame retardant is in the gas phase.[12][17]

Pillar 3: Isopropyl Diphenyl Phosphate (IPPP) - Enhanced Plasticization and Performance

Isopropyl Diphenyl Phosphate (IPPP), also known as isopropylphenyl diphenyl phosphate, is an alkylated triaryl phosphate.[18] It is a mixture of isomers with varying degrees of isopropylation on the phenyl rings. IPPP is noted for its excellent dual functionality as both a flame retardant and a highly efficient plasticizer, particularly in flexible PVC applications.[1]

Chemical Structure & Decomposition

The presence of the alkyl (isopropyl) groups on the phenyl rings differentiates IPPP from TPP. These groups can lower the thermal stability compared to the purely aromatic TPP, allowing IPPP to decompose and initiate its flame retardant action at an earlier stage of combustion. Its decomposition also leads to the formation of phosphoric acids and volatile phosphorus species.

Mechanism of Action

IPPP operates through a complementary, dual-phase mechanism.[19]

-

Condensed-Phase Action: Similar to TPP, IPPP promotes the formation of a carbonaceous char layer upon thermal decomposition.[1] This "carbon cohesion" mechanism acts as a physical barrier, insulating the polymer and reducing the release of flammable gases.[1][19]

-

Gas-Phase Action: IPPP also contributes a potent gas-phase or "free radical mechanism vapor" action.[19] Volatile phosphorus-containing species are released into the flame, where they scavenge critical H• and OH• radicals, thereby suppressing the combustion process. The alkyl substitution may influence the composition and release profile of these volatile species compared to TPP.

Comparative Analysis: IPPP vs. TPP

The choice between IPPP and TPP often depends on the specific requirements of the polymer system, including processing temperature, desired mechanical properties, and the precise nature of the fire threat.

| Feature | Isopropyl Diphenyl Phosphate (IPPP) | Triphenyl Phosphate (TPP) |

| Chemical Class | Alkylated Aryl Phosphate Ester | Aryl Phosphate Ester |

| Primary Mechanism | Dual: Condensed (Char Formation) & Gas (Radical Quenching)[1][19] | Dual: Condensed (Char Formation) & Gas (Radical Quenching)[12][15] |

| Key Condensed Action | Promotes an insulating char layer via phosphoric acid catalysis.[1] | Forms (pyro)phosphoric acid to promote a char barrier.[13] |

| Key Gas Action | Releases volatile phosphorus species to quench H• and OH• radicals.[19] | Releases volatile phosphorus species to quench H• and OH• radicals.[10] |

| Plasticizing Effect | High; often used as a primary plasticizer.[1] | Moderate; functions as a plasticizer but often less efficient than IPPP.[12] |

| Thermal Stability | Generally lower than TPP due to alkyl groups, may act earlier in a fire. | Higher than IPPP due to stable aromatic structure. |

| Typical Applications | Flexible PVC (cables, flooring), engineering resins, synthetic rubbers.[1] | PC/ABS blends, PPO, PVC, electronic equipment, resins.[3][12] |

Experimental Protocols for Elucidating Flame Retardant Mechanisms

Validating the proposed mechanisms requires a suite of analytical techniques. These self-validating protocols provide the quantitative data needed to confirm the mode of action.

Thermogravimetric Analysis (TGA)

-

Objective: To assess thermal stability and char yield, providing primary evidence for condensed-phase activity.

-

Methodology:

-

Precisely weigh 5-10 mg of the polymer/FR sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (~30 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

Conduct the experiment under both an inert atmosphere (Nitrogen, 50 mL/min) to assess thermal degradation and an oxidative atmosphere (Air, 50 mL/min) to assess thermo-oxidative degradation.

-

Record the mass loss as a function of temperature.

-

Analysis: Determine the onset of decomposition (T5%, temperature at 5% mass loss), the temperature of maximum degradation rate (Tmax), and the percentage of residual mass (char yield) at 700 °C. An increased char yield compared to the virgin polymer indicates a condensed-phase mechanism.[20]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile decomposition products, providing insight into gas-phase mechanisms.

-

Methodology:

-

Place a small, precisely weighed sample (~0.1-0.5 mg) into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with a GC-MS system.

-

Rapidly heat the sample to a set pyrolysis temperature (e.g., 600 °C), mimicking thermal degradation.

-

The volatile pyrolyzates are swept by a carrier gas (Helium) into the GC column for separation.

-

The separated compounds are then introduced into the Mass Spectrometer for identification based on their mass spectra.

-

Analysis: Identify phosphorus-containing fragments in the pyrolyzate. The presence of species like triphenyl phosphate, phenol, and smaller phosphorus-containing molecules provides direct evidence of the compounds available to act in the gas phase.[21]

-

Cone Calorimetry

-

Objective: To measure the reaction-to-fire properties of a material under a controlled radiant heat source, simulating a developing fire scenario.[22]

-

Methodology:

-

Prepare a standard sample plaque (typically 100mm x 100mm x 3mm).

-

Wrap the sample in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

-

Position the sample under the conical heater at a set incident heat flux (e.g., 35 or 50 kW/m²).

-

A spark igniter is positioned above the sample to ignite the flammable volatiles.

-

During combustion, an exhaust hood collects all gases, and a gas analysis system measures oxygen depletion, CO/CO₂ generation, and smoke production.

-

Analysis: Key parameters include Time to Ignition (TTI), Heat Release Rate (HRR) and its peak (pHRR), Total Heat Released (THR), and Smoke Production Rate (SPR). A significant reduction in pHRR is a primary indicator of effective flame retardancy, reflecting actions in both the gas and condensed phases.[23][24]

-

Conclusion

Both Isopropyl Diphenyl Phosphate and Triphenyl Phosphate are highly effective halogen-free flame retardants that operate through a sophisticated, dual-phase mechanism involving both condensed-phase charring and gas-phase radical quenching. The primary distinction lies in their molecular structure: the alkyl groups in IPPP typically enhance its plasticizing efficiency and can lower its decomposition temperature, potentially altering its performance profile compared to the purely aromatic TPP. For the materials scientist or drug development professional formulating with polymers, a deep understanding of these mechanisms is paramount. It enables the selection of the optimal flame retardant system not only to meet stringent fire safety standards but also to achieve the desired physical, mechanical, and processing properties of the final product.

References

- The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC. (n.d.).

- TRIPHENYL PHOSPHATE - Ataman Kimya. (n.d.).

- Triphenyl phosphate - Wikipedia. (n.d.).

- Study Triphenyl Phosphate Flame Retardant Electrolyte.Triphenyl Phosphate | Flame TPP. (n.d.).

- Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - MDPI. (2017, July 11).

- Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. (2022, November 20).

- Thermal Degradation of Organophosphorus Flame Retardants - Semantic Scholar. (2022, November 15).

- Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends | Request PDF - ResearchGate. (n.d.).

- Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem - NIH. (n.d.).

- Gas phase flame retardant mechanism - zhejiang ruico advanced materials co., ltd. (n.d.).

- Analysis of Triphenyl phosphate (TPP; CAS: 115-86-6) in polymers - Analytice. (2021, February 26).

- Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies - YouTube. (2025, October 11).

- The Investigation of Thermal Degradation and Combustion of Ultra-High Molecular Weight with the Addition of Triphenylphosphate - ResearchGate. (2025, September 19).

- IPPP vs. Traditional Flame Retardants: A Comparative Analysis for Product Safety. (2025, October 30).

- Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - ResearchGate. (2025, October 16).

- A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance - MDPI. (2025, August 11).

- Flame Retardants of Plastic - Mechanism, Types, & Applications - SpecialChem. (2026, January 12).

- A review on cone calorimeter for assessment of flame-retarded polymer composites. (2022, March).

- Phosphates in Flame Retardant Systems: Mechanisms and Benefits - Decachem. (2026, February 13).

- Thermal Degradation of Organophosphorus Flame Retardants - PMC - NIH. (2022, November 15).

- WO2010077673A1 - Phosphorus flame retardants and applications therefor - Google Patents. (n.d.).

- Using TGA/FTIR TGA/MS and cone calorimetry to understand thermal degradation and flame retardancy mechanism of polycarbonate filled with solid bisphenol A bis(diphenyl phosphate) and montmorillonite | Request PDF - ResearchGate. (n.d.).

- Phosphorus-based Flame Retardancy Mechanisms—Old Hat. (2010, September 30).

- Direct measurement of reaction rate for decomposition of diisopropyl methylphosphonate at high temperature using shock tube and laser absorption | Request PDF - ResearchGate. (2025, August 6).

- The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air | Request PDF - ResearchGate. (2025, August 5).

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Phosphates in Flame Retardant Systems: Mechanisms and Benefits [decachem.com]

- 8. youtube.com [youtube.com]

- 9. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ruicoglobal.com [ruicoglobal.com]

- 11. d-nb.info [d-nb.info]

- 12. Triphenyl phosphate - Wikipedia [en.wikipedia.org]

- 13. Analysis of Triphenyl phosphate (TPP; CAS: 115-86-6) in polymers - Analytice [analytice.com]

- 14. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. WO2010077673A1 - Phosphorus flame retardants and applications therefor - Google Patents [patents.google.com]

- 19. chinayaruichem.com [chinayaruichem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials [masjaps.com]

- 24. mdpi.com [mdpi.com]

Neurotoxicity Profile of Isopropyl Diphenyl Phosphate (IPDP) in Zebrafish Models

[1][2]

Executive Summary

Isopropyl Diphenyl Phosphate (IPDP) , often synonymous in literature with or a primary congener of Isopropylated Phenyl Phosphates (IPP) , is an organophosphate flame retardant (OPFR) increasingly used as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). While marketed as a safer alternative, emerging toxicological data indicates significant neurotoxic potential.[1]

This technical guide dissects the neurotoxicity profile of IPDP using the zebrafish (Danio rerio) model.[2] It synthesizes mechanistic pathways—specifically acetylcholinesterase (AChE) inhibition, oxidative stress, and transcriptional downregulation of neurodevelopmental genes—with rigorous experimental protocols. The zebrafish model is highlighted here not merely as a screening tool, but as a high-fidelity system for mapping the Adverse Outcome Pathway (AOP) of OPFRs.

Chemical Profile & Experimental Relevance

IPDP is rarely found as a pure single isomer in industrial applications; it typically exists within a mixture known as IPP. However, for high-precision toxicology, researchers often isolate or synthesize specific isomers (e.g., 2-isopropylphenyl diphenyl phosphate or 4-isopropylphenyl diphenyl phosphate) to determine structure-activity relationships.

| Property | Description | Relevance to Zebrafish Protocol |

| CAS Number | 28108-99-8 (General IPP mix) | Verify purity (>98%) for definitive mechanistic studies. |

| LogKow | ~4.5 - 5.2 | High Lipophilicity. Requires solvent carriers (DMSO/Acetone) and frequent media renewal to prevent sorption to plastic plates. |

| Water Solubility | Low (< 1 mg/L) | Risk of precipitation at high concentrations. Solutions must be sonicated and vortexed. |

Mechanistic Pathways of Neurotoxicity

The neurotoxicity of IPDP in zebrafish is multimodal, extending beyond simple cholinergic crisis.

Cholinergic Disruption (AChE Inhibition)

Like classical organophosphates, IPDP targets acetylcholinesterase (AChE) . Inhibition of AChE leads to the accumulation of acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors.

-

Outcome: Synaptic fatigue, altered swimming behavior (hypoactivity following initial hyperactivity), and paralysis.

Oxidative Stress & Apoptosis

IPDP exposure triggers the generation of Reactive Oxygen Species (ROS) .

-

Biomarkers: Elevated Malondialdehyde (MDA) levels (lipid peroxidation) and altered Superoxide Dismutase (SOD) activity.

-

Causality: ROS accumulation damages neuronal mitochondria, activating caspase-dependent apoptotic pathways (upregulation of casp3a, bax).

Transcriptional Suppression of Neurodevelopment

IPDP significantly downregulates genes critical for synaptogenesis and axon guidance:

-

mbp (Myelin Basic Protein): Downregulation impairs signal transmission speed.

-

syn2a (Synapsin IIa): Reduction disrupts synaptic vesicle release.

-

gap43 (Growth Associated Protein 43): Inhibition hinders axonal growth and regeneration.

-

elavl3: A marker for early neuronal differentiation, often suppressed, indicating delayed neurogenesis.

Visual Toxicity (Novel Insight)

Recent studies indicate IPDP binds to Retinoic Acid (RA) receptors, disrupting ocular development. This manifests as reduced eye size and impaired visually guided behavior (photomotor response), distinct from general motor deficits.

Visualizing the Adverse Outcome Pathway (AOP)

Figure 1: Adverse Outcome Pathway (AOP) for IPDP neurotoxicity. MIE: Molecular Initiating Event; KE: Key Event; AO: Adverse Outcome.

Validated Experimental Protocols

Embryo Exposure Protocol (Static-Renewal)

Objective: Establish a controlled exposure environment that mimics bioavailability while minimizing plastic sorption.

-

Embryo Collection: Collect embryos at 0–2 hours post-fertilization (hpf). Select only healthy fertilized eggs (blastula stage).

-

Dechorionation (Optional but Recommended): For mechanistic studies, enzymatic dechorionation (Pronase, 1 mg/mL for 5 min) at 6 hpf enhances chemical uptake, though it increases fragility. Note: For standard OECD toxicity testing, leave chorion intact.

-

Chemical Preparation:

-

Stock: Dissolve IPDP in DMSO.

-

Working Solution: Dilute in E3 medium. Critical: Final DMSO concentration must be < 0.1% (v/v) to avoid solvent-induced neurotoxicity.

-

-

Exposure:

-

Vessel: Glass petri dishes (preferred) or 24-well plates (pre-saturated).

-

Density: 1 embryo per 2 mL medium.

-

Renewal: Replace 80-90% of the medium every 24 hours to maintain nominal concentration and remove waste.

-

-

Timeline: Expose from 2 hpf to 120 hpf (larval stage).

Behavioral Assay: Light-Dark Transition Test

Objective: Quantify neurobehavioral alterations (anxiety/locomotion) using automated tracking (e.g., Noldus DanioVision).

-

Acclimatization: At 120 hpf, transfer larvae to 96-well plates (1 larva/well) with 200 µL E3 medium. Acclimatize in the dark for 10–20 minutes.

-

Protocol Cycle:

-

Phase 1 (Dark): 10 minutes (Baseline activity).

-

Phase 2 (Light): 10 minutes (Startle response/Freezing).

-

Phase 3 (Dark): 10 minutes (Recovery).

-

-

Metrics:

-

Total Distance Moved (mm): Primary indicator of hypo/hyperactivity.

-

Velocity (mm/s): Burst speed analysis.

-

Thigmotaxis (Center vs. Edge preference): Anxiety index.

-

-

Validation: Control groups must show a sharp increase in activity upon the Dark->Light transition (startle) followed by habituation. IPDP-treated larvae typically exhibit hypoactivity (reduced distance) and blunted startle responses.

Biochemical Verification: AChE Activity Assay

Objective: Confirm the molecular initiating event.

-

Sample Prep: Pool 30–50 larvae per replicate at 120 hpf. Homogenize in ice-cold phosphate buffer (0.1 M, pH 7.4) with 1% Triton X-100.

-

Centrifugation: 10,000 × g for 10 min at 4°C. Collect supernatant.

-

Ellman Method:

-

Add supernatant to microplate.

-

Add DTNB (Ellman's reagent) and Acetylthiocholine iodide (substrate).

-

Measure absorbance at 412 nm kinetically for 10–20 minutes.

-

-

Normalization: Normalize activity to total protein content (BCA assay).

Quantitative Data Summary

The following table summarizes typical toxicity thresholds derived from recent literature for IPDP/IPP in zebrafish.

| Endpoint | Threshold / Value | Observation |

| 96h LC50 | ~1.5 - 3.0 mg/L (approx 4-10 µM) | Mortality is concentration-dependent. |

| EC50 (Hatching) | ~1.2 mg/L | Significant delay in hatching observed > 1 mg/L. |

| Behavioral LOEC | 0.3 µM (~0.1 mg/L) | Lowest Observed Effect Concentration for hypoactivity. |

| AChE Inhibition | > 10 µM | Significant inhibition often requires higher doses than behavioral changes, suggesting non-cholinergic mechanisms at low doses. |

| Gene Regulation | mbp, syn2a (↓ 2-4 fold) | Significant downregulation at sub-lethal concentrations (0.1 - 1 µM). |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for assessing IPDP neurotoxicity.

References

-

Developmental Exposure to Low Concentrations of Organophosphate Flame Retardants Causes Life-Long Behavioral Alterations in Zebrafish. Toxicological Sciences. [Link]

-

Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish. Science of The Total Environment. [Link]

-

Visual toxicity in zebrafish larvae following exposure to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), triphenyl phosphate (TPhP), and isopropyl phenyl diphenyl phosphate (IPPP). Science of The Total Environment. [Link]

-

Toxicity profiling of flame retardants in zebrafish embryos using a battery of assays for developmental toxicity, neurotoxicity, cardiotoxicity and hepatotoxicity toward human relevance. Neurotoxicology and Teratology. [Link][3]

-

Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae. Chemosphere. [Link]

Sources

- 1. Neurotoxic effects of 4-hydroxy-4'-isopropoxydiphenylsulfone exposure on zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Degradation Pathways of Isopropyl Diphenyl Phosphate (IPDP) in Sediment and Soil

This technical guide details the degradation pathways, environmental fate, and analytical methodologies for Isopropyl Diphenyl Phosphate (IPDP) in sediment and soil matrices. It is designed for researchers and environmental toxicologists requiring high-fidelity mechanistic insights and self-validating experimental protocols.

Executive Summary

Isopropyl diphenyl phosphate (IPDP) is a major component of commercial isopropylated triphenyl phosphate (IPTPP) flame retardants. Unlike legacy brominated flame retardants, IPDP degrades primarily via hydrolysis and microbial metabolism. However, its high hydrophobicity (Log

Physicochemical Drivers of Degradation

The fate of IPDP is dictated by its partitioning behavior. Understanding these parameters is a prerequisite for designing valid microcosm studies.

| Parameter | Value (Approx.) | Environmental Implication |

| Log | 4.9 – 5.1 | Strong adsorption to sediment/soil; low water solubility reduces hydrolysis rates in pore water. |

| ~18,400 L/kg | Effectively immobile in soil columns; transport occurs via sediment runoff, not leaching. | |

| Water Solubility | 2.2 mg/L | Limits bioavailability to microbial degraders in the aqueous phase. |

| Vapor Pressure | Volatilization is negligible from soil surfaces. |

Degradation Pathways: Mechanisms & Metabolites

Degradation in soil and sediment occurs via two primary channels: Abiotic Hydrolysis (pH-dependent) and Microbial Metabolism (enzymatic).

Abiotic Hydrolysis

While IPDP is relatively stable at neutral pH, hydrolysis accelerates under alkaline conditions (pH > 8).[1] The phosphate ester bond is cleaved, releasing diphenyl phosphate (DPHP) and an isopropylated phenol.

-

Mechanism: Nucleophilic attack by water/hydroxide on the phosphorus atom.

-

Rate Limiting Step: The initial cleavage of the bulky isopropylphenyl group is sterically hindered compared to the phenyl groups.

Microbial Biodegradation (Biotic)

Microbial degradation is the dominant pathway in aerobic soils. Bacteria such as Rhodococcus, Sphingopyxis, and Brevibacillus species express phosphotriesterase and carboxylesterase enzymes that catalyze the breakdown.

-

Primary Transformation: IPDP is hydrolyzed to Diphenyl Phosphate (DPHP) and 2-Isopropylphenol (or 4-isopropylphenol isomers).

-

Secondary Transformation:

-

DPHP Branch: DPHP is further hydrolyzed to Monophenyl Phosphate (MPP) and finally to inorganic phosphoric acid (

) and phenol. -

Phenolic Branch: Isopropylphenol undergoes hydroxylation (via Cytochrome P450 or alkylphenol hydroxylase) followed by meta-cleavage of the aromatic ring, eventually entering the TCA cycle as succinate/pyruvate.

-

Pathway Visualization

The following diagram illustrates the stepwise degradation logic, distinguishing between the phosphate core breakdown and the phenolic ring mineralization.

Figure 1: Biotic and abiotic degradation cascade of IPDP in soil environments.

Experimental Methodologies

To accurately study these pathways, a robust extraction and analysis protocol is required.[2] The high sorption of IPDP to soil necessitates aggressive extraction solvents, while the polarity of metabolites (DPHP) requires careful chromatographic separation.

Validated Workflow: QuEChERS-Based Extraction

We recommend a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol optimized for Organophosphate Esters (OPEs).

Protocol Logic (Causality):

-

Acetonitrile (ACN): Used over ethyl acetate because it precipitates proteins/enzymes immediately, stopping degradation during extraction.

-

Freezing Out: Essential for sediment samples to precipitate co-extracted lipids that would otherwise clog LC columns and suppress MS ionization.

-

PSA/C18 Cleanup: PSA removes organic acids (humic substances) which interfere with acidic metabolites like DPHP; C18 removes remaining non-polar lipids.

Step-by-Step Protocol

-

Sample Prep: Homogenize soil/sediment; sieve (<2mm). Weigh 5.0 g into a 50 mL centrifuge tube.

-

Spiking: Add internal standards (

-TPhP for parent, -

Extraction: Add 10 mL Acetonitrile (ACN). Vortex 1 min.

-

Salting Out: Add QuEChERS salt packet (4g

, 1g -

Freezing Out (Critical): Transfer supernatant to a glass vial. Store at -20°C for 2 hours. Centrifuge again to pellet precipitated lipids.

-

Cleanup (dSPE): Transfer 1 mL cold supernatant to a dSPE tube containing 150 mg

, 50 mg PSA, and 50 mg C18. Vortex and centrifuge. -

Analysis: Transfer extract to LC vial. Analyze via LC-MS/MS (ESI+ for IPDP, ESI- for DPHP).

Analytical Workflow Diagram

Figure 2: Optimized analytical workflow for IPDP and metabolite quantification in complex matrices.

Quantitative Data Summary

Degradation rates vary significantly by matrix. The following data synthesizes findings for IPDP and its close structural analog, Triphenyl Phosphate (TPhP), which serves as a reliable proxy for the phosphate core degradation kinetics.

| Matrix | Condition | Half-Life ( | Mechanism Note |

| Water | pH 9 (Alkaline) | ~0.8 – 3 days | Rapid hydrolysis driven by |

| Water | pH 7 (Neutral) | 19 – 28 days | Slow hydrolysis; stable at acidic pH.[1] |

| Soil | Aerobic (Loam) | 30 – 40 days | Microbial degradation dominates; rate correlates with microbial biomass. |

| Sediment | Anaerobic | > 60 days | "Slow" degradation; reduced microbial activity for aromatic ring cleavage. |

| Sediment | Aerobic | ~30 days | Faster than anaerobic; surface sediment activity is higher. |

Key Insight: While IPDP is "inherently biodegradable," it does not meet "readily biodegradable" criteria (10-day window) in standard OECD tests.[1] Its persistence in anaerobic sediment makes this compartment a long-term sink.

References

-

Environmental Fate and Effects of Organophosphate Flame Retardants in the Soil-Plant System. Frontiers in Environmental Science.

-

Environmental Risk Evaluation Report: Isopropylated Triphenyl Phosphate. UK Environment Agency.

-

Biodegradation of Aryl-Organophosphate Flame Retardants by Rhodococcus pyridinivorans. International Biodeterioration & Biodegradation.

-

Determination of Organophosphate Flame Retardants in Soil and Fish Using Ultrasound-Assisted Extraction. Journal of Chromatography A.

-

Triphenyl Phosphate: Environmental Fate and Persistence. U.S. EPA.

Sources

Advanced Structural Characterization of Commercial Isopropylated Triphenyl Phosphate (IPPP) Mixtures

Topic: Molecular Structure and Isomer Distribution of Commercial IPPP Mixtures Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Isopropylated Triphenyl Phosphate (IPPP) represents a critical class of organophosphate esters (OPEs) utilized extensively as flame retardants and plasticizers. For the pharmaceutical scientist, IPPP is not merely an industrial additive but a complex Unknown or Variable Composition, Complex Reaction Product (UVCB) that frequently appears as a leachable in drug formulations stored in PVC or polyurethane packaging.[1]

This guide deconstructs the molecular architecture of commercial IPPP mixtures (e.g., Reofos®, Durad®), detailing the specific isomer distributions that drive both material performance and toxicological profiles.[1] It provides a self-validating analytical framework for isolating and identifying these congeners, a critical requirement for Extractables & Leachables (E&L) risk assessments in drug development.[1]

Part 1: Chemical Genesis & Molecular Architecture

The Combinatorial Synthesis

Commercial IPPP is synthesized via the phosphorylation of isopropylated phenols. The process begins with the Friedel-Crafts alkylation of phenol with propylene, generating a statistical distribution of ortho- and para- isopropylphenols (with trace meta-). These alkylated phenols are then reacted with phosphorus oxychloride (

Because the phosphorylation step is non-selective regarding the phenol's substitution pattern, the resulting product is a combinatorial mixture of phosphate esters.

Key Structural Classes:

-

Triphenyl Phosphate (TPP): Unsubstituted (starting material residue).

-

Mono-isopropylated (Mono-IPPP): One isopropyl group on one ring.[1]

-

Di-isopropylated (Di-IPPP): Two isopropyl groups distributed across the rings.

-

Tri-isopropylated (Tri-IPPP): Three isopropyl groups (one per ring or multiple on single rings).

-

Tetra-isopropylated: Minor components.[1]

Isomer Distribution Logic

The distribution is governed by the ortho/para directing nature of the isopropyl group during the initial alkylation.

-

Ortho-substitution: Sterically hindered but statistically favored (2 sites vs 1 para site).

-

Para-substitution: Thermodynamically favored.

-

Meta-substitution: Rare (<1%) in standard commercial mixtures.

Table 1: Dominant Isomers in Commercial IPPP Mixtures (e.g., Reofos 50)

| Congener Class | Molecular Weight (Da) | Dominant Isomers | Approx. Abundance (%)* |

| Unsubstituted | 326 | Triphenyl phosphate (TPP) | 15 - 25% |

| Mono-IPPP | 368 | 2-isopropylphenyl diphenyl phosphate (2-IPPDPP)4-isopropylphenyl diphenyl phosphate (4-IPPDPP) | 30 - 40% |

| Di-IPPP | 410 | Bis(2-isopropylphenyl) phenyl phosphateBis(4-isopropylphenyl) phenyl phosphate2-isopropylphenyl 4-isopropylphenyl phenyl phosphate | 25 - 35% |

| Tri-IPPP | 452 | Tris(4-isopropylphenyl) phosphateMixed o,p-tris isomers | 5 - 15% |

| Tetra-IPPP | 494 | Various isomers | < 5% |

*Note: Abundances vary by brand (Reofos 50 vs. 65 vs. 95). Higher numbers typically indicate higher viscosity and higher degrees of isopropylation.

Visualizing the Synthesis Pathway

The following diagram maps the chemical genesis of the mixture, highlighting the divergence into multiple isomeric forms.

Caption: Synthesis pathway showing the combinatorial generation of IPPP congeners from alkylated phenol precursors.

Part 2: Analytical Methodologies (Self-Validating Protocols)

For E&L studies, relying on a single "IPPP" standard is insufficient due to response factor variations between isomers.[1] A dual-platform approach is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for separating homologs (Mono vs. Di vs. Tri).[1]

-

Column Selection: A 5% phenyl-arylene phase (e.g., DB-5MS, ZB-5) is standard.[1] For difficult isomer separations (e.g., separating 2,4-di from 3,5-di), a mid-polarity column (e.g., DB-1701) offers superior selectivity.[1]

-

Fragmentation Patterns (EI Source):

-

Molecular Ion (

): usually observable but weak. -

Base Peak: Often

326 (TPP) or related phosphate core fragments. -

Diagnostic Loss: Loss of methyl radical (

) is common for isopropyl groups. -

McLafferty Rearrangement: Alkyl chains often undergo rearrangement, yielding specific ions at

values corresponding to [M - 42] (loss of propene).[1]

-

Protocol Insight: Ortho-substituted isomers generally elute earlier than para-substituted isomers on non-polar columns due to the "ortho effect" (intramolecular shielding reducing polarity) and lower boiling points.

P NMR Spectroscopy

Nuclear Magnetic Resonance is the "Gold Standard" for structural elucidation, specifically for determining the ortho:para ratio.

-

Principle: The chemical shift of the phosphorus atom is highly sensitive to the substitution pattern on the phenyl rings.

-

Shift Range:

to -

Differentiation:

-

Para-substitution: Minimal impact on P-shift compared to TPP.

-

Ortho-substitution: Causes a distinct shift (typically upfield) due to steric compression affecting the O-P-O bond angles.

-

-

Quantification: Integration of

P signals provides the exact molar ratio of ortho vs para substituents without the need for response factor correction required in MS.

Analytical Workflow Diagram

Caption: Dual-platform workflow for comprehensive characterization of IPPP leachables.

Part 3: Toxicological Implications in Drug Development

Understanding the isomer distribution is vital for safety qualification.

Neurotoxicity (OPIDN)

Organophosphate-Induced Delayed Neuropathy (OPIDN) is historically associated with ortho-substituted isomers (e.g., TOCP).[1] While modern IPPP mixtures are engineered to minimize ortho content compared to older cresyl phosphates, the presence of 2-isopropylphenyl isomers necessitates scrutiny.[1]

-

Mechanism: Inhibition of Neuropathy Target Esterase (NTE).

-

Relevance: High ortho-isomer content in a leachable profile triggers a higher safety concern threshold.

Metabolic Activation (CYP450)

IPPP isomers are substrates for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

-

Pathway: Hydroxylation of the isopropyl group followed by potential formation of reactive intermediates.

-

Endocrine Disruption: Some hydroxylated metabolites have shown increased affinity for nuclear receptors (PXR, CAR), potentially altering the metabolism of co-administered drugs.[1]

References

-

National Toxicology Program (NTP). (2010). Chemical Information Profile for Isopropylated Phenol, Phosphate (3:1).[1] U.S. Department of Health and Human Services. Link

-

Phillips, A. L., et al. (2017).[1] "Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in Commercial Flame Retardant Mixtures." Environmental Science & Technology. Link

-

Stapleton, H. M., et al. (2009).[1] "Detection of Organophosphate Flame Retardants in Furniture Foam and US House Dust." Environmental Science & Technology. Link

-

Food and Drug Administration (FDA). (2020). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics.Link

Sources

Technical Guide: Reproductive Toxicity of Isopropylated Phenyl Phosphates in Mammalian Studies

Executive Summary & Chemical Characterization

Isopropylated phenyl phosphates (IPPPs) are high-production volume organophosphate flame retardants (OPFRs) increasingly used as substitutes for pentabromodiphenyl ether (PentaBDE). While effective as flame retardants and plasticizers, their structural similarity to neurotoxic organophosphates and their lipophilicity raise significant reproductive toxicity concerns.

This guide analyzes the reproductive and developmental toxicity of IPPPs, specifically focusing on Isopropylated Triphenyl Phosphate (IPTPP) , a major commercial congener. It synthesizes data from pivotal mammalian studies (NTP/NIEHS) to establish a causal link between IPPP exposure, adrenal/gonadal histopathology, and adverse reproductive outcomes.

Chemical Identity

Commercially available IPPPs are complex mixtures of isomers. Toxicological evaluations must account for this heterogeneity.

-

Key Component: Isopropylated triphenyl phosphate (IPTPP).[1]

-

Isomers: Ortho-, meta-, and para-isopropyl isomers (mono-, di-, and tri-substituted).

-

CAS RN: 68937-41-7 (Phenol, isopropylated, phosphate (3:1)).

Mechanistic Toxicology: The Adrenal-Gonadal Axis

The reproductive toxicity of IPPPs is distinct from classical estrogenic endocrine disruptors. The primary driver of toxicity in mammalian models appears to be systemic lipid dysregulation targeting steroidogenic tissues , particularly the adrenal cortex and ovaries.

Adrenal Hypertrophy and Lipidosis

The hallmark lesion of IPPP toxicity in rats is hypertrophy of the adrenal zona fasciculata accompanied by severe cytoplasmic vacuolization.

-

Mechanism: IPPPs disrupt neutral lipid metabolism. Instead of being utilized for steroidogenesis, cholesterol esters accumulate within the adrenal cortex cells.

-

Causality: This accumulation mimics a "lipid storage disorder" phenotype. While basal corticosterone levels may remain preserved due to compensatory hypertrophy, the functional reserve of the gland is compromised.

-

Reproductive Link: The adrenal glands and gonads share common steroidogenic pathways. Disruption in adrenal lipid handling often signals parallel dysregulation in ovarian interstitial cells and Leydig cells.

Nuclear Receptor Activation

IPPPs act as ligands for xenobiotic-sensing nuclear receptors, driving hepatic enzyme induction which can alter hormone clearance.

-

Constitutive Androstane Receptor (CAR): IPPPs are potent activators, leading to hepatomegaly and induction of CYP2B enzymes.

-

Pregnancy X Receptor (PXR): Moderate activation observed, influencing CYP3A expression.

Pathway Visualization

The following diagram illustrates the hypothesized Adverse Outcome Pathway (AOP) linking IPPP exposure to reproductive dysfunction.

Figure 1: Hypothesized Adverse Outcome Pathway (AOP) for IPPP-induced reproductive toxicity, highlighting lipidosis in steroidogenic tissues.

Mammalian Reproductive Toxicity Profile[4][5][6][7]

Data derived principally from NTP modified one-generation studies in Sprague Dawley rats [1, 2].

Quantitative Toxicity Data

The following table summarizes key findings across dose ranges. Note the steep dose-response curve for offspring survival.

| Parameter | Low Dose (1000-3000 ppm) | Mid Dose (10,000 ppm) | High Dose (≥15,000 ppm) |

| Maternal Toxicity | Minimal. Increased liver weight.[2] | Reduced body weight gain.[3][4][5] Adrenal hypertrophy.[1][6][2] | Overt Toxicity. Severe weight loss, mortality, early study removal. |

| Reproductive Performance | Unaffected. | Perturbed. Reduced litter size. | Severe Failure. High rate of total litter loss. |

| Offspring Survival | Slight reduction (PND 0-4). | Significant reduction (PND 0-28).[4] | N/A (Dams removed/Litter loss).[4] |

| Developmental Landmarks | Delayed Puberty (Males: Balanopreputial separation; Females: Vaginal opening).[5] | Significant delays (>2 days).[5] | N/A |

| Histopathology | Adrenal cortical vacuolization.[1] | Severe adrenal/ovarian lipidosis.[7] | Systemic lipidosis. |

Critical Developmental Windows

-

Gestational Transfer: IPPPs cross the placenta. Fetal exposure is confirmed via tissue analysis.

-

Lactational Transfer: Significant transfer via breast milk. Pups are exposed to higher internal doses during lactation than gestation due to the lipophilic nature of IPPPs concentrating in milk fat.

-

Pubertal Onset: A sensitive endpoint.[6][7] Delays in balanopreputial separation (males) and vaginal opening (females) occur at doses (1000-3000 ppm) that do not cause overt maternal toxicity, suggesting specific endocrine interference [1].

Experimental Protocol: Modified One-Generation Study

To replicate or expand upon these findings, a rigorous protocol based on OECD 443 (Extended One-Generation Reproductive Toxicity Study) adapted for perinatal exposure is required.

Study Design & Workflow

This protocol ensures coverage of critical windows: gestation, lactation, and puberty.

Figure 2: Experimental timeline for perinatal IPPP exposure assessment. Dosing begins at Implantation (GD 6) to cover organogenesis.

Detailed Methodology

Step 1: Test Substance Preparation

-

Vehicle: Dietary admixture is preferred over gavage to mimic chronic human exposure and reduce stress-induced confounding.

-

Stability: IPPPs are generally stable in feed for >14 days. Verify concentration using Gas Chromatography-Mass Spectrometry (GC-MS) prior to administration.

-

Dose Selection: Based on NTP data, recommended doses for a definitive study are 1000, 3000, and 10,000 ppm . Avoid ≥15,000 ppm to prevent overt maternal toxicity from masking reproductive endpoints.

Step 2: Animal Model & Housing

-

Species: Sprague Dawley (Hsd:Sprague Dawley SD) rats are the standard model due to historical control data availability.

-

Housing: Individual housing for dams from GD 0; group housing for F1 post-weaning (sex-separated). Use polysulfone cages (bisphenol-free) to avoid background endocrine disruption.

Step 3: Exposure & Monitoring

-

F0 Dams: Monitor body weight and feed consumption daily.

-

Litter Standardization: On PND 4, standardize litters to 8-10 pups (equal sex ratio) to ensure uniform nutritional access.

-

Chemical Intake Calculation:

Step 4: Key Endpoints (The "Must-Haves")

-

Estrous Cyclicity: Daily vaginal cytology on F0 and F1 females for 2 weeks prior to sacrifice. Look for persistent estrus or diestrus.

-

Sperm Analysis: Cauda epididymal sperm motility and count (CASA system).

-

Anogenital Distance (AGD): Measure on PND 1. Covariate analysis with body weight is mandatory.

-

Pubertal Markers:

-

Females: Age and weight at Vaginal Opening (VO).

-

Males: Age and weight at Balanopreputial Separation (BPS).

-

-

Histopathology (Critical):

-

Adrenals: Stain with H&E and Oil Red O (frozen sections) to visualize lipid accumulation.

-

Ovaries: Quantify follicle counts (primordial, growing, antral) in the largest cross-section.

-

Risk Assessment & Conclusion

Trustworthiness of Data: The protocols described rely on validated OECD guidelines. The identification of adrenal lipidosis as a biomarker provides a specific, verifiable endpoint for IPPP toxicity. The causality is supported by the dose-dependent severity of lesions and corresponding hormonal/developmental delays.

Conclusion: Isopropylated phenyl phosphates exhibit significant reproductive toxicity in mammals, characterized by:

-

Systemic Lipid Dysregulation: Targeting adrenal and ovarian tissues.

-

Developmental Delays: Pubertal onset is a sensitive indicator of toxicity (LOAEL ~1000-3000 ppm).

-

High-Dose Lethality: Narrow margin between reproductive effects and overt maternal toxicity.

Researchers evaluating novel OPFRs should prioritize adrenal histopathology and pubertal timing as early indicators of reproductive safety.

References

-

Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Source: Toxicological Sciences, 2023.[8] URL:[Link]

-

Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. Source: International Journal of Toxicology, 2019.[1] URL:[Link]

-

NTP Research Report on the Scoping Review of Potential Health Hazards Associated with Organophosphate Flame Retardants. Source: National Toxicology Program, 2024. URL:[Link]

-

Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Source: Critical Reviews in Toxicology, 2022. URL:[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) [cebs.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isopropyl Diphenyl Phosphate (IPDPP) Endocrine Disrupting Potential and Receptor Binding

Abstract

Isopropyl diphenyl phosphate (IPDPP) , specifically the 2-isopropylphenyl diphenyl phosphate isomer (CAS 28108-99-8), is a prominent aryl organophosphate ester (OPE) used as a flame retardant and plasticizer. Often found in commercial mixtures like Firemaster 550, IPDPP has emerged as a significant endocrine disrupting chemical (EDC). This guide provides a technical analysis of its receptor binding profiles, focusing on its antagonism of Estrogen Receptors (ER) and Retinoid X Receptors (RXR), and its activation of xenobiotic sensors like PXR. We detail the molecular mechanisms, provide quantitative binding estimates, and outline a validated luciferase reporter assay protocol for screening these interactions.

Introduction: Chemical Identity and Structural Basis

IPDPP belongs to the class of isopropylated triphenyl phosphates (IPTPPs). Its structure consists of a central phosphate group esterified with two phenyl rings and one isopropyl-substituted phenyl ring.

-

CAS Number: 28108-99-8 (2-isopropyl isomer)

-

Molecular Formula:

-

Structural Significance: The steric bulk of the isopropyl group at the ortho position hinders enzymatic hydrolysis and mimics the steroid ring structure of endogenous hormones, facilitating entry into the ligand-binding domains (LBD) of nuclear receptors.

Environmental Relevance

Unlike legacy brominated flame retardants, IPDPP is susceptible to long-range transport and has been detected in human serum, breast milk, and house dust. Its lipophilicity (

Mechanistic Profiling: Receptor Binding & Endocrine Disruption

IPDPP acts as a "promiscuous" ligand , interacting with multiple nuclear receptor superfamilies. The primary mode of action (MOA) is antagonism of reproductive/developmental receptors and agonism of xenobiotic sensors.

Estrogen Receptor (ER) Antagonism

IPDPP binds to the ER

-

Outcome: Suppression of vitellogenin (

) synthesis (observed in Oryzias latipes models) and disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis. -

Potency: Studies indicate IPDPP is a micromolar antagonist (IC

range: 10–50

Retinoid X Receptor (RXR) & Retinoic Acid Receptor (RAR)

Recent data highlights IPDPP as a pan-antagonist for RAR and RXR.[1]

-

Mechanism: RXR serves as an obligatory heterodimer partner for many nuclear receptors (e.g., PPAR, LXR, TR). By antagonizing RXR, IPDPP disrupts multiple signaling pathways simultaneously.

-

Developmental Toxicity: Inhibition of retinoic acid signaling leads to teratogenic effects, including cardiac edema and skeletal malformations.

Pregnane X Receptor (PXR) Activation

In contrast to ER/RXR, IPDPP acts as an agonist for PXR.

-

Mechanism: Binding to PXR induces the expression of CYP3A4 and other Phase I/II enzymes.

-

Metabolic Disruption: Chronic PXR activation by IPDPP is linked to "metabolic confusion," resulting in hepatic hypertrophy and altered lipid metabolism (increased serum cholesterol and triglycerides).

Summary of Receptor Interactions

| Receptor | Interaction Type | Biological Outcome | Potency (Est.) |

| ER | Antagonist | Reduced fertility, HPG axis suppression | IC |

| AR (Androgen) | Antagonist | Demasculinization (weak) | IC |

| RXR / RAR | Antagonist | Developmental defects, teratogenicity | IC |

| PXR | Agonist | Hepatic hypertrophy, enzyme induction | EC |

| TR (Thyroid) | Antagonist | Altered T3/T4 levels, neurodevelopmental risk | Varies by isomer |

Visualizing the Adverse Outcome Pathway (AOP)

The following diagram illustrates the cascade from IPDPP molecular initiating events (MIE) to organism-level adverse outcomes.

Caption: Adverse Outcome Pathway (AOP) linking IPDPP receptor binding to reproductive, developmental, and metabolic toxicity.

Experimental Protocol: Luciferase Reporter Gene Assay

This protocol is the gold standard for quantifying nuclear receptor activation or inhibition. It utilizes a mammalian cell line (e.g., HEK293 or HepG2) transiently transfected with the receptor of interest and a luciferase reporter plasmid containing the appropriate response element (e.g., ERE-Luc).

Reagents & Materials

-

Cell Line: HepG2 (human hepatoma) or HEK293T.

-

Plasmids:

-

Expression Vector: pSG5-hER

(or hPXR, hRXR). -

Reporter Vector: ERE-tk-Luc (or XREM-Luc for PXR).

-

Control Vector: pRL-TK (Renilla luciferase for normalization).

-

-

Chemicals:

-

Test Compound: IPDPP (dissolved in DMSO).

-

Positive Control (Agonist): 17

-Estradiol (E2) for ER; Rifampicin for PXR. -

Vehicle Control: DMSO (0.1% final concentration).

-

Step-by-Step Methodology

Step 1: Cell Seeding

-

Seed cells in 96-well white-walled plates at a density of

cells/well. -

Incubate for 24 hours at 37°C, 5% CO

in phenol-red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous hormones.

Step 2: Transfection

-

Prepare transfection complexes using a liposomal reagent (e.g., Lipofectamine 3000).

-

Ratio: 50 ng Receptor Plasmid : 50 ng Reporter Plasmid : 5 ng Renilla Plasmid per well.

-

Incubate cells with transfection mix for 6–8 hours, then replace with fresh phenol-red-free medium.

Step 3: Chemical Exposure (Dosing)

-

Agonist Mode (PXR): Treat cells with serially diluted IPDPP (

M to -

Antagonist Mode (ER/RXR): Co-treat cells with a constant concentration of agonist (e.g., 1 nM E2) AND serially diluted IPDPP.

-

Include solvent control (0.1% DMSO) and positive control wells.

-

Incubate for 24 hours.

Step 4: Signal Detection

-

Lyse cells using Passive Lysis Buffer (Promega Dual-Luciferase system).

-

Add Luciferase Assay Reagent II (Firefly substrate) and measure luminescence (

). -

Add Stop & Glo Reagent (Renilla substrate) and measure luminescence (

).

Step 5: Data Analysis

-

Calculate Relative Light Units (RLU) =

. -

Normalize RLU to the vehicle control (Fold Induction) or Positive Control (% Activity).

-

Fit data to a 4-parameter logistic equation (Hill equation) to calculate IC

or EC

Assay Workflow Visualization

Caption: Workflow for the Dual-Luciferase Nuclear Receptor Transactivation Assay.

Risk Assessment & Conclusion

IPDPP represents a shift from "overtly toxic" legacy flame retardants to "molecularly disruptive" alternatives. Its ability to antagonize ER and RXR while activating PXR suggests a complex toxicity profile that includes reproductive impairment and metabolic dysregulation.

Key Takeaways for Drug Development & Toxicology:

-

Mixture Effects: IPDPP is rarely found pure in the environment; it exists with other isomers (e.g., TPHP). Cumulative risk assessments must account for dose-additivity of these mixtures on the ER and AR.

-

Assay Validity: In vitro reporter assays are highly predictive for IPDPP, but metabolic activation (S9 fraction) should be considered, as hydroxylated metabolites often show higher estrogenic potency than the parent compound.

-

Regulatory Status: While not yet globally restricted like PBDEs, the mechanistic evidence supports classifying IPDPP as a substance of very high concern (SVHC) regarding endocrine disruption.

References

-

Li, R., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action.[2][3] Critical Reviews in Environmental Science and Technology. Link

-

Li, J., et al. (2025). Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors. ACS ES&T Water. Link

-

Kojima, H., et al. (2013). In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors.[4] Toxicology. Link

-

Baldwin, K.R., et al. (2017). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. Toxicological Sciences. Link

-

US EPA. (2015). TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Flame Retardant Clusters. Link

Sources

History and industrial applications of IPPP as a plasticizer in PVC

An In-Depth Technical Guide to Isopropylated Phenyl Phosphate (IPPP) as a Multifunctional Additive in Polyvinyl Chloride (PVC)

Abstract

Isopropylated Phenyl Phosphate (IPPP) represents a significant class of organophosphate esters, valued in the polymer industry for its dual functionality as both a highly efficient plasticizer and a halogen-free flame retardant. This technical guide provides a comprehensive examination of the history, synthesis, and multifaceted industrial applications of IPPP, with a primary focus on its use in Polyvinyl Chloride (PVC) formulations. The narrative delves into the fundamental theories of plasticization, the specific mechanisms by which IPPP imparts flexibility and fire resistance, and its performance characteristics in comparison to traditional phthalate and other alternative plasticizers. Methodologies for evaluating its efficacy, alongside a critical review of its health, safety, and regulatory profile, are presented to offer a holistic perspective for researchers, scientists, and product development professionals.

The Imperative of Plasticization in Polyvinyl Chloride (PVC)

Polyvinyl Chloride, in its unmodified state, is a rigid, brittle polymer with limited practical utility. The transformative process that converts this rigid material into the flexible, durable, and versatile product used in countless applications is known as plasticization. Plasticizers are high-boiling point organic compounds that, when added to a polymer, increase its flexibility, workability, and distensibility.[1]

The mechanism of external plasticization can be understood through several key theories:

-

Lubricity Theory: This model posits that the plasticizer molecules act as a lubricant, inserting themselves between the long PVC polymer chains. This reduces intermolecular friction and allows the chains to slide past one another more easily when the material is flexed.[2]

-

Gel Theory: This theory describes the rigid PVC structure as a three-dimensional gel network held together by weak intermolecular forces. Plasticizers work by breaking these attachments, separating the polymer chains and disrupting the rigid gel structure, which results in a softer, more flexible material.[2]

-

Free Volume Theory: Perhaps the most encompassing model, this theory suggests that plasticizers increase the "free volume" within the polymer matrix.[1] This added space between polymer chains enhances their mobility, thereby lowering the glass transition temperature (Tg)—the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1]

While phthalate esters have historically dominated the plasticizer market, growing health and environmental scrutiny has propelled the adoption of alternative chemistries.[3][4][5][6] Among these, phosphate esters have emerged as a critical class, offering not only effective plasticization but also inherent flame retardancy.[7][8]

Isopropylated Phenyl Phosphate (IPPP): A Profile

IPPP is not a single, discrete chemical but rather a complex isomeric mixture of triaryl phosphate esters.[9][10] This mixture arises from the reaction of phosphorus oxychloride with isopropylated phenols, resulting in mono-, di-, and tri-isopropylated phenyl phosphate isomers, often containing residual triphenyl phosphate (TPP).[9][11]

Synthesis and Chemical Structure

The industrial synthesis of IPPP is a direct esterification process. Isopropylated phenol is reacted with phosphorus oxychloride (POCl₃), typically in the presence of a catalyst, to produce the phosphate ester mixture and hydrochloric acid (HCl) as a byproduct.[12][13]

The degree of isopropylation can be controlled during the manufacturing process to tailor the final product's physical and chemical properties, such as viscosity, volatility, and compatibility with different polymers.

The Dual-Action Mechanism in PVC

IPPP's value in PVC formulations stems from its ability to perform two critical functions simultaneously:

-

Plasticization: Like other plasticizers, IPPP molecules intersperse themselves among the PVC chains, increasing free volume and chain mobility to impart flexibility.[14] Its aromatic structure contributes to good compatibility with the PVC matrix.

-

Flame Retardancy: As a phosphate ester, IPPP provides excellent halogen-free flame retardancy.[15] During combustion, it acts in both the gas and solid phases. It releases phosphorus-containing radicals that interrupt the free-radical chain reactions of combustion in the gas phase. Simultaneously, it promotes the formation of a stable char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thus suppressing smoke and slowing the spread of flames.[15]

Industrial Applications of IPPP in PVC

The unique combination of plasticizing efficiency and flame retardancy makes IPPP a preferred choice for applications where fire safety is paramount.

| Application Area | Rationale for IPPP Use |

| Wire & Cable Insulation/Jacketing | Provides necessary flexibility for installation and use while meeting stringent fire safety standards for low smoke and flame spread.[14][16] |

| PVC Flooring & Wall Coverings | Enhances durability and wear resistance, and crucially contributes to meeting fire safety regulations for building materials.[16] |

| Conveyor Belts | Offers a combination of flexibility, abrasion resistance, and fire retardancy, essential for mining and industrial environments. |

| Textile Coatings & Synthetic Leather | Imparts a soft, flexible hand to coated fabrics while ensuring they meet flammability requirements for use in upholstery and apparel.[16] |

| Automotive Interiors | Used in dashboards, door panels, and other flexible PVC components to meet automotive fire safety standards.[10] |

Beyond PVC, IPPP is also utilized in other polymer systems such as polyurethane foams, synthetic rubbers, and various resins where its dual benefits are advantageous.[9]

Performance Characteristics and Evaluation

The effectiveness of IPPP in a PVC formulation is measured by its impact on a range of physical, thermal, and electrical properties.

Comparative Performance Analysis

IPPP offers a distinct property profile when compared to other common plasticizers.

| Property | IPPP (Triaryl Phosphate) | DEHP/DINP (Phthalates) | DOTP (Terephthalate) |

| Plasticizing Efficiency | Good | Excellent | Good |

| Flame Retardancy | Excellent | Poor | Poor |

| Smoke Suppression | Excellent | Poor | Poor |

| Low-Temperature Flexibility | Fair to Good (Alkyl diaryl phosphates are better)[7] | Good | Excellent |

| Volatility | Low | Moderate to Low | Very Low |

| UV Stability | Good | Fair | Good |

| Cost | Higher | Lower | Moderate |

This table provides a generalized comparison; specific grades and formulations will vary.

Experimental Protocols for Performance Evaluation

Verifying the performance of a plasticizer within a PVC matrix requires standardized testing.

This method assesses how effectively a plasticizer imparts flexibility and strength.[17]

-

Compound Preparation:

-

Prepare several PVC formulations with varying concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr) of the plasticizer (IPPP) being evaluated.

-

Include a standard heat stabilizer and lubricant in all formulations.

-

Mix the components thoroughly in a high-speed mixer until a homogenous dry blend is achieved.

-

-

Molding:

-

Process the dry blend on a two-roll mill at a temperature suitable for PVC fusion (approx. 160-175°C) to create a flexible sheet.

-

Compression mold the milled sheets into plaques of a specified thickness according to ASTM standards.

-

-

Conditioning:

-

Condition the molded plaques in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.[17]

-

-

Tensile Testing:

-

Cut dumbbell-shaped specimens from the conditioned plaques.

-

Conduct tensile testing using a universal testing machine according to the ASTM D2284 procedure.

-

Measure key parameters:

-

Tensile Strength (at break): The maximum stress the material can withstand.

-

Elongation (at break): The percentage increase in length at the point of failure.

-

Modulus of Elasticity (at 100% elongation): A measure of stiffness; a lower modulus indicates higher flexibility and better plasticizer efficiency.

-

-

-

Data Analysis:

-

Plot the measured properties against the plasticizer concentration to determine the optimal level for the desired performance.[17]

-

This protocol evaluates the permanence of the plasticizer in the PVC matrix.

-

Sample Preparation: Prepare molded PVC samples with a known concentration of IPPP as described in Protocol 1. Accurately weigh the initial samples.

-

Extraction:

-

Immerse the samples in an extraction medium (e.g., deionized water, hexane, or soapy water, depending on the target environment).

-

Conduct the extraction for a specified duration and temperature (e.g., 24 hours at 50°C).[18]

-

-

Post-Extraction Processing:

-

Remove the samples from the medium, gently wipe them dry, and re-condition them in a controlled environment to allow any absorbed solvent to evaporate.

-

-

Quantification:

-

Weigh the final, dried samples. The percentage weight loss corresponds to the amount of plasticizer that has migrated out of the PVC.

-

Alternatively, the extraction medium can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC) to directly quantify the amount of leached plasticizer.[18][19]

-

Health, Safety, and Regulatory Landscape

While IPPP serves as a functional alternative to certain regulated phthalates, it is not without its own health and environmental considerations. A growing body of evidence has raised concerns about its toxicological profile.

-

Toxicity: Studies have linked exposure to IPPP with potential reproductive and developmental toxicity, as well as neurotoxicity and endocrine effects in animal models.[11][20] The U.S. EPA has classified IPPP as having a high hazard for these endpoints.[10]

-

Environmental Persistence: IPPP is considered to have moderate environmental persistence and a high potential for bioaccumulation.[10] It has been detected in various environmental compartments, including indoor dust, water, and soil, indicating widespread exposure.

-

Regulatory Status: Due to these concerns, IPPP is monitored by regulatory agencies globally. It is listed under programs such as the Toxic Substance Control Act (TSCA) in the United States and REACH in Europe, which require manufacturers to provide data on its safety.[10] Some related organophosphate esters, like Phenol, Isopropylated Phosphate (3:1) or PIP (3:1), are facing increasing restrictions on their use in articles.[21]

Conclusion and Future Outlook

Isopropylated Phenyl Phosphate holds a well-established position in the PVC industry as a highly effective multifunctional additive. Its ability to concurrently function as a plasticizer and a halogen-free flame retardant provides a unique performance advantage in applications where fire safety is a non-negotiable requirement. However, the increasing focus on material safety and environmental impact presents a significant challenge. The toxicological concerns associated with IPPP mean that its use requires careful risk characterization and adherence to regulatory guidelines.

The future of plasticizers lies in the development of safer, more sustainable alternatives with benign toxicological profiles and minimal environmental persistence. While IPPP continues to be a critical material for specific performance-driven applications, ongoing research is geared towards bio-based plasticizers and other novel chemistries that can match the performance of incumbents like IPPP without the associated health and environmental drawbacks.

References

- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI. (n.d.).

- ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. (n.d.).

- Plasticizers: Types, Uses, Classification, Selection & Regulation - SpecialChem. (2025, December 15).

- Types And Functions Of Common PVC Plasticizers - News - Xiongxing New Material. (2021, June 17).

- Isopropylphenyl phosphate | 68937-41-7 - ChemicalBook. (2026, January 12).

- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) - Patsnap Eureka. (2025, July 3).

- A brief overview of theories of PVC plasticization and methods used to evaluate PVC‐plasticizer interaction | Scilit. (n.d.).

- PVC Pipe - IPP. (n.d.).

- Witchey, S. K., Sutherland, V., Collins, B., Roberts, G., Shockley, K. R., Vallant, M., ... & Behl, M. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 191(1), 99-115.

- Bernard, L., et al. (2017). Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 132, 10-21.

- Environmental Factor - February 2023: Intramural Papers of the Month - NIEHS. (2023, February).

- CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents. (n.d.).

- Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018, March 2). Australian Government Department of Health.

- A Brief Overview of Theories of PVC Plasticization and Methods Used to Evaluate PVC-Plasticizer Interaction - ResearchGate. (n.d.).

- Isopropylated triphenyl phosphate (IPTPP) - Washington State Department of Health. (2018, September 12).

- Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and - Lirias. (n.d.).

- The Ultimate Guide to Phosphite Ester 2024 - Wellt Chemicals. (2024, January 5).

- The Function and Selection of Ester Plasticizers - Hallstar Industrial. (n.d.).

- Ester Plasticizers: Function & Selection | PDF | Polymers - Scribd. (n.d.).

- Plastics - KRAHN Chemie. (n.d.).

- Exposure, Metabolism, and in Vitro Effects of Isopropylated and Tert-butylated Triarylphosphate Ester (ITP & TBPP) Flame Retardants and Plasticizers - DukeSpace. (n.d.).

- Isopropylated Triphenyl Phosphate: A Versatile Flame Retardant and Plasticizer for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Human exposure, hazard and risk of alternative plasticizers to phthalate esters - Department of Environmental Science. (n.d.).

- Indirect Food Additives: Adhesives and Components of Coatings; Paper and Paperboard Components; Polymers; Adjuvants, Production Aids, and Sanitizers - Federal Register. (2024, October 30).

- Wang, L., et al. (2021). Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. Environmental Science & Technology, 55(11), 7387-7397.

- Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers. (n.d.).

- FDA Affirms Its Decision to Remove 25 Plasticizers From the Food Additive Regulations. (2024, November 27). K&L Gates.

- Phthalate-free Plasticizers in PVC | Healthy Building Network - Habitable. (n.d.).

- Plasticizer PIP (3:1) Ban Is Still a Year Away, but Affected Companies Should Act Today. (2025, July 16). Pillsbury Law.

- Uses - Plastic Pipe and Fittings Association. (n.d.).

- On PVC-PP composite matrix for 4D applications: Flowability, mechanical, thermal, and morphological characterizations | Request PDF - ResearchGate. (n.d.).

- Phthalates and Their Alternatives: Health and Environmental Concerns. (n.d.). Lowell Center for Sustainable Production.

- Phthalate Alternatives Comparison in PVC | Hallstar Industrial. (n.d.).

- PVC Pipe for Industrial Applications - Piedmont Plastics. (2023, July 21).

- Applications of PVC pipe - Knowledge - Fengfan Piping. (2023, February 23).

- TRIARYL PHOSPHATE ISOPROPYLATED (IPPP) ISOPROPYLATE TRIPHENYL PHOSPHATE|68937-41-7--Jiangsu Victory Chemical Co., Ltd. (n.d.).

- PVC piping systems for commercial and industrial applications. (n.d.). Plastic Pipe and Fittings Association.

- Polypropylene - Wikipedia. (n.d.).